molecular formula C11H11N3OS B1209003 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B1209003
M. Wt: 233.29 g/mol
InChI Key: IKAJSLFVCPMOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a member of benzamides.

Scientific Research Applications

Anticancer Properties

4-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have been extensively researched for their anticancer properties. A study by Tiwari et al. (2017) synthesized various derivatives, which showed promising in vitro anticancer activity against human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer. The compounds exhibited cytotoxicity, with some showing greater efficacy than the standard drug Adriamycin (Tiwari et al., 2017). Additionally, Ravinaik et al. (2021) reported that certain benzamide derivatives displayed significant anticancer activities against various cancer cell lines, surpassing the effectiveness of the reference drug etoposide (Ravinaik et al., 2021).

Fluorescence Studies and Molecular Aggregation

Matwijczuk et al. (2018) explored the fluorescence effects of derivatives in aqueous solutions at various pH levels. These compounds exhibited unique fluorescence behaviors, influenced by aggregation factors and charge transfer effects. The study provided insights into the impact of secondary amine moiety on fluorescence effects (Matwijczuk et al., 2018). Another study by Matwijczuk et al. (2016) discussed the solvent effects on molecular aggregation in derivatives, indicating that these effects are associated with the structure of the substituent group in the molecule (Matwijczuk et al., 2016).

Nematicidal and Antimicrobial Activities

Liu et al. (2022) synthesized oxadiazole derivatives containing 1,3,4-thiadiazole amide group and evaluated their nematocidal activities, finding that some compounds showed significant activity against Bursaphelenchus xylophilus (Liu et al., 2022). Research by Sych et al. (2019) demonstrated that certain benzamide derivatives exhibited sensitivity to both Gram-positive and Gram-negative bacteria and also showed antifungal activity against Candida albicans (Sych et al., 2019).

Structural Analysis and Synthesis

Adhami et al. (2012) focused on the synthesis and structural analysis of thiadiazolobenzamide and its metal complexes, providing insights into the chemical structure and properties of these compounds (Adhami et al., 2012).

properties

Product Name

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C11H11N3OS/c1-7-3-5-9(6-4-7)10(15)12-11-14-13-8(2)16-11/h3-6H,1-2H3,(H,12,14,15)

InChI Key

IKAJSLFVCPMOCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C

solubility

19.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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